molecular formula C25H22ClN3O2S B2833434 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone CAS No. 922636-34-8

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone

Cat. No.: B2833434
CAS No.: 922636-34-8
M. Wt: 463.98
InChI Key: RTYCFVAMZUBWPI-UHFFFAOYSA-N
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Description

The compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone is a complex organic molecule featuring a benzo[d]thiazole moiety, a piperazine ring, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The benzo[d]thiazole derivative is then chlorinated and methylated to introduce the 5-chloro-4-methyl substituents.

    Piperazine Coupling: The chlorinated benzo[d]thiazole is reacted with piperazine to form the piperazinyl derivative.

    Methanone Formation: Finally, the piperazinyl derivative is coupled with 2-phenoxybenzoyl chloride to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the methanone group.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzo[d]thiazole derivatives in various chemical reactions.

Biology

Biologically, (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics. It also shows promise in anti-inflammatory studies due to its ability to inhibit certain enzymes involved in the inflammatory response.

Medicine

In medicinal research, this compound is explored for its potential anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, making it a potential lead compound for anticancer drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or specific electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • (4-(5-Bromo-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
  • (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
  • (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chlorophenyl)methanone

Uniqueness

The uniqueness of (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of a benzo[d]thiazole core with a piperazine ring and a phenoxyphenyl group creates a versatile scaffold for further functionalization and optimization in drug development.

This compound , highlighting its synthesis, reactivity, applications, and unique properties

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S/c1-17-20(26)11-12-22-23(17)27-25(32-22)29-15-13-28(14-16-29)24(30)19-9-5-6-10-21(19)31-18-7-3-2-4-8-18/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYCFVAMZUBWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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